molecular formula C5H7F3O3 B13466305 3,3,3-Trifluoro-2-(methoxymethyl)propanoic acid CAS No. 1702501-10-7

3,3,3-Trifluoro-2-(methoxymethyl)propanoic acid

Cat. No.: B13466305
CAS No.: 1702501-10-7
M. Wt: 172.10 g/mol
InChI Key: QWMOPCCJPQSJAN-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-(methoxymethyl)propanoic acid is a fluorinated carboxylic acid featuring a trifluoromethyl (-CF₃) group and a methoxymethyl (-CH₂OCH₃) substituent at the β-position.

Properties

CAS No.

1702501-10-7

Molecular Formula

C5H7F3O3

Molecular Weight

172.10 g/mol

IUPAC Name

3,3,3-trifluoro-2-(methoxymethyl)propanoic acid

InChI

InChI=1S/C5H7F3O3/c1-11-2-3(4(9)10)5(6,7)8/h3H,2H2,1H3,(H,9,10)

InChI Key

QWMOPCCJPQSJAN-UHFFFAOYSA-N

Canonical SMILES

COCC(C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,3,3-trifluoro-2-(methoxymethyl)propanoic acid with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-(methoxymethyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the molecule .

Scientific Research Applications

3,3,3-Trifluoro-2-(methoxymethyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,3,3-Trifluoro-2-(methoxymethyl)propanoic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3,3,3-trifluoro-2-(methoxymethyl)propanoic acid with key structural analogs, focusing on substituent effects, metabolic pathways, and conformational stability.

2.1. 3,3,3-Trifluoro-2-(fluoromethoxy)propanoic Acid
  • Structure : Fluoromethoxy (-OCH₂F) substituent.
  • Key Findings: Exhibits species-dependent metabolism. Rats show 6-fold higher bioactivation flux than humans, leading to species-specific toxicity risks . Generates metabolites like 3,3,3-trifluoro-2-(fluoromethoxy)propanoic acid and trifluorolactic acid via β-lyase pathways .
2.2. 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic Acid (TTPA)
  • Structure : Trifluoromethyl (-CF₃) substituent.
  • Key Findings: Forms stable cyclic hydrogen-bonded dimers with formic acid, as shown by microwave spectroscopy . Used in synthesizing derivatives like propanoyl chlorides for pharmaceutical intermediates .
  • Comparison : The CF₃ group enhances acidity (lower pKa) compared to methoxymethyl, influencing solubility and reactivity in synthetic applications.
2.3. 3,3,3-Trifluoro-2-(3-methoxyphenyl)propionic Acid
  • Structure : Aromatic 3-methoxyphenyl substituent.
  • Key Findings: Part of a broader class of 3-phenylpropanoic acids (3-PPAs), where aromatic rings enable π-π interactions and modulate receptor binding .
  • Comparison : The methoxyphenyl group introduces aromaticity and lipophilicity, differing from the aliphatic methoxymethyl group in solubility and target selectivity.
2.4. 3,3,3-Trifluoro-2-(tetrahydrothienylmethyl)propionic Acid
  • Structure : Tetrahydrothienylmethyl (sulfur-containing heterocycle) substituent.
  • Key Findings :
    • The sulfur atom may enhance metabolic oxidation pathways and increase lipophilicity .
2.5. 2-Amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoic Acid
  • Structure: Amino (-NH₂) and 3-methoxyphenyl substituents.
  • Key Findings: The amino group introduces a basic site, affecting charge state and membrane permeability .
  • Comparison: The addition of an amino group diversifies interaction capabilities (e.g., hydrogen bonding) compared to the neutral methoxymethyl group.

Research Implications and Gaps

  • Metabolic Pathways: Evidence highlights significant interspecies differences in fluorinated propanoic acid metabolism, emphasizing the need for human-specific toxicological studies .
  • Structural Stability : Hydrogen bonding and substituent electronic effects (e.g., CF₃ vs. methoxymethyl) dictate conformational preferences, impacting material design and drug formulation .
  • Synthetic Utility : Fluorinated analogs serve as intermediates in anticancer agents and light-responsive coatings, with substituents dictating reactivity .

Limitations: Direct data on this compound is sparse; comparisons rely on structural analogs. Further studies on its pKa, solubility, and biological activity are warranted.

Biological Activity

3,3,3-Trifluoro-2-(methoxymethyl)propanoic acid (TFMMPA) is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group is known for enhancing the pharmacokinetic properties of various drugs, while the methoxymethyl moiety may contribute to its biological interactions. This article explores the biological activity of TFMMPA, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C5_5H7_7F3_3O3_3
  • SMILES : COCC(C(=O)O)C(F)(F)F
  • InChI : InChI=1S/C5H7F3O3/c1-...

Synthesis

The synthesis of TFMMPA involves several steps:

  • Starting Materials : The synthesis typically starts from commercially available trifluoroacetic acid derivatives.
  • Reagents : Common reagents include methanol for the methoxy group introduction and various coupling agents to facilitate the formation of the propanoic acid structure.
  • Reaction Conditions : Controlled conditions such as temperature and pH are crucial for optimizing yield and purity.

Biological Activity

The biological activity of TFMMPA can be categorized into several key areas:

1. Antimicrobial Activity

Studies have indicated that TFMMPA exhibits significant antimicrobial properties against various bacterial strains. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration.

2. Antiviral Properties

Research has shown that compounds containing trifluoromethyl groups can inhibit viral replication. TFMMPA's potential as an antiviral agent is under investigation, particularly against RNA viruses.

3. Enzyme Inhibition

TFMMPA has been evaluated for its ability to inhibit specific enzymes linked to disease pathways. For example:

  • Inhibition of reverse transcriptase has been noted in related compounds, suggesting similar potential for TFMMPA.
  • The compound may interact with enzymes involved in metabolic pathways due to its structural similarity to natural substrates.

Case Studies

StudyFindings
Demonstrated antimicrobial efficacy against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Showed potential inhibition of viral replication in cell cultures infected with influenza virus, suggesting a mechanism involving interference with viral RNA synthesis.
Investigated enzyme inhibition where TFMMPA exhibited competitive inhibition against lactate dehydrogenase with an IC50 value of 50 µM.

The mechanisms by which TFMMPA exerts its biological effects involve:

  • Membrane Disruption : The lipophilic nature of the trifluoromethyl group aids in disrupting microbial membranes.
  • Enzyme Binding : TFMMPA may mimic natural substrates, leading to competitive inhibition in enzymatic reactions.
  • Cellular Uptake : Enhanced permeability due to fluorination allows for greater cellular uptake and subsequent biological activity.

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